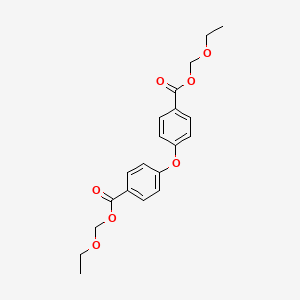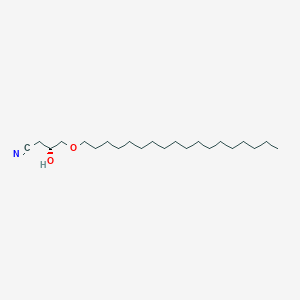
(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile: is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a long octadecyloxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-hydroxybutanenitrile and octadecanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the nucleophilic substitution reaction.
Product Isolation: The final product is isolated through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems for monitoring and controlling reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: The major product is (3R)-3-oxo-4-(octadecyloxy)butanenitrile.
Reduction: The major product is (3R)-3-hydroxy-4-(octadecyloxy)butylamine.
Substitution: The major products depend on the substituent introduced, such as (3R)-3-chloro-4-(octadecyloxy)butanenitrile.
Aplicaciones Científicas De Investigación
(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Hydroxy-4-(hexadecyloxy)butanenitrile: Similar structure with a shorter alkyl chain.
(3R)-3-Hydroxy-4-(dodecyloxy)butanenitrile: Another similar compound with a different alkyl chain length.
Uniqueness
(3R)-3-Hydroxy-4-(octadecyloxy)butanenitrile is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are critical.
Propiedades
Número CAS |
830319-32-9 |
|---|---|
Fórmula molecular |
C22H43NO2 |
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-4-octadecoxybutanenitrile |
InChI |
InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-21-22(24)18-19-23/h22,24H,2-18,20-21H2,1H3/t22-/m1/s1 |
Clave InChI |
PCBUODOLLPOFFZ-JOCHJYFZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC[C@@H](CC#N)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)

![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
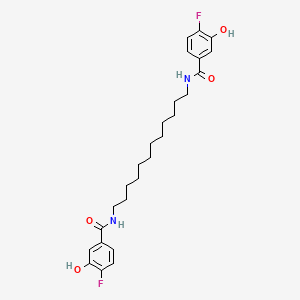
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

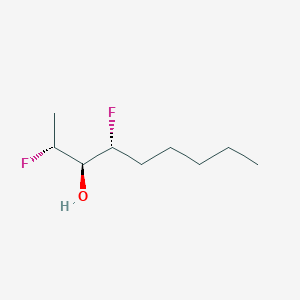
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
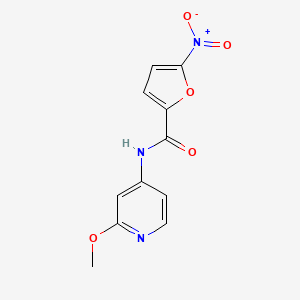
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
